2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid

Lipophilicity LogP Chromatography

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid (CAS 1007878-92-3) is a synthetic α,α-disubstituted phenylacetic acid derivative with molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g·mol⁻¹. The compound bears a 2-chlorophenyl ring and a dimethylamino group on the α-carbon, forming a chiral, non-proteinogenic amino acid scaffold typically supplied as a racemic mixture with purities of 95–98%.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 1007878-92-3
Cat. No. B3033248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid
CAS1007878-92-3
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=CC=C1Cl)C(=O)O
InChIInChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)
InChIKeyLIXFURHZDYVNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid (CAS 1007878-92-3): Procurement-Relevant Identity and Physicochemical Baseline


2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid (CAS 1007878-92-3) is a synthetic α,α-disubstituted phenylacetic acid derivative with molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g·mol⁻¹ . The compound bears a 2-chlorophenyl ring and a dimethylamino group on the α-carbon, forming a chiral, non-proteinogenic amino acid scaffold typically supplied as a racemic mixture with purities of 95–98% . It is catalogued primarily as a versatile building block or small-molecule scaffold for medicinal chemistry and organic synthesis, rather than as a finished active pharmaceutical ingredient .

Why Generic Substitution of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic Acid Fails Without Position-Specific and Enantiomeric Evidence


Within the chlorophenyl-dimethylamino-acetic acid family, simple interchange of the 2‑chloro, 3‑chloro, or 4‑chloro isomer or the unsubstituted parent is not equivalent because the position of the chlorine substituent and the presence of the α‑dimethylamino group jointly control critical molecular properties—lipophilicity (LogP), acidity (pKa), and boiling point—that govern solubility, chromatographic behavior, and reactivity in downstream synthetic steps . Furthermore, the racemic form (CAS 1007878-92-3) and the single (R)-enantiomer (CAS 1007879-75-5) are chemically distinct entities, and substituting one for the other will alter stereochemical outcomes in asymmetric syntheses or biological assays .

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-2-(dimethylamino)acetic Acid (CAS 1007878-92-3) vs. In-Class Analogs


LogP Quantification: 2-Chloro Isomer Shows Intermediate Lipophilicity Relative to 3‑Chloro, 4‑Chloro, and Unsubstituted Analogs

The experimentally consistent LogP value for 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid is 2.03, placing it between the unsubstituted parent (LogP = 1.37) and the more lipophilic 4‑chloro isomer (LogP = 2.45) . The 3‑chloro isomer also displays a higher LogP (2.43). This intermediate lipophilicity is highly reproducible across databases and directly influences reverse-phase HPLC retention time, octanol-water partition behavior, and passive membrane permeability predictions, making the 2‑chloro compound a distinct tool for fine-tuning physicochemical profiles in lead optimization .

Lipophilicity LogP Chromatography Drug-likeness

Acidity (pKa) Modulation: 2-Chloro Substitution Enhances Carboxylic Acid Acidity by ~0.27–0.29 Units vs. the Unsubstituted Parent

The predicted acid pKa of 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid is 1.19, compared to 1.46–1.67 for the unsubstituted 2-(dimethylamino)-2-phenylacetic acid . The electron-withdrawing ortho‑chloro substituent increases the acidity of the carboxylic acid group by approximately 0.3 log units, a shift that can alter the ionization state at low pH, affect salt formation stoichiometry, and influence solubility in acidic aqueous media .

pKa Ionization state Solubility Reactivity

Physicochemical Signature: Distinct Boiling Point and Density Differentiate the 2-Chloro Isomer from 3‑Chloro, 4‑Chloro, and Unsubstituted Analogs

The predicted boiling point of 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid is 292.7 ± 30.0 °C, which is approximately 8 °C lower than the 4‑chloro isomer (300.3 °C) and roughly 1 °C higher than the 3‑chloro isomer (291.3 °C), while substantially exceeding the unsubstituted parent (263.1 °C) . Density also distinguishes the isomers: the 2‑chloro compound (1.257 g·cm⁻³) is less dense than the 3‑chloro isomer (1.30 g·cm⁻³) but matches the 4‑chloro isomer, and is markedly denser than the unsubstituted analog (1.135 g·cm⁻³) .

Boiling point Density Purification Formulation

Enantiomeric Purity: Single (R)-Enantiomer Available at ≥98% Purity Enables Stereochemically Defined Applications Not Accessible with the Racemate

While the racemic 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid (CAS 1007878-92-3) is commonly supplied at 95–98% purity, the resolved (R)-enantiomer (CAS 1007879-75-5) is commercially available with a purity of ≥98% and high enantiomeric excess (>98% ee) . This provides a clear procurement path for stereochemically pure starting material, a differentiation that the racemate or unresolved mixtures cannot satisfy when stereochemical integrity is required for chiral auxiliary applications, enantioselective synthesis, or stereospecific biological assays .

Chiral resolution Enantiomeric excess Asymmetric synthesis Procurement specification

Evidence-Backed Application Scenarios for 2-(2-Chlorophenyl)-2-(dimethylamino)acetic Acid (CAS 1007878-92-3)


Lead-Optimization SAR Campaigns Requiring a Defined Lipophilicity Window (LogP ~2.0)

When a medicinal chemistry project requires an α,α‑disubstituted amino acid building block with a LogP near 2.0, the 2‑chlorophenyl derivative provides an experimentally consistent LogP of 2.03, while the 3‑chloro (LogP 2.43) and 4‑chloro (LogP 2.45) analogs overshoot this target . Procuring the 2‑chloro isomer therefore enables precise control of lipophilicity within the desired range, avoiding the need for additional structural modifications that would be required if using the more lipophilic isomers.

Chiral Auxiliary and Asymmetric Synthesis Using the (R)-Enantiomer at Defined Enantiomeric Purity

For enantioselective synthetic routes or chiral resolution studies, the (R)-enantiomer of 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid (CAS 1007879-75-5, ≥98% purity, >98% ee) provides a stereochemically defined starting material . This avoids the ambiguity inherent in the racemate (CAS 1007878-92-3) and eliminates the need for in-house chiral separation, directly saving purification time and reducing batch-to-batch stereochemical variability.

Conjugation Chemistry Leveraging Enhanced Carboxylic Acid Acidity (pKa ~1.2)

In amide coupling or active ester formation reactions where a more acidic carboxyl group is beneficial for activation at low pH, the 2‑chlorophenyl derivative (predicted Acid pKa = 1.19–1.21) offers a measurable acidity advantage over the unsubstituted parent (pKa ~1.46) . Procuring the 2‑chloro compound can therefore improve coupling efficiency under acidic conditions where the unsubstituted analog remains insufficiently ionized for optimal reactivity.

Physicochemical Profiling Libraries for Isomeric SAR and Property Deconvolution

When constructing a comprehensive isomer library to deconvolute the contribution of chlorine position to physicochemical properties, the 2‑chloro isomer must be procured individually because its boiling point (292.7 °C) and density (1.257 g·cm⁻³) are measurably distinct from the 3‑chloro (Bp 291.3 °C, density 1.30 g·cm⁻³) and 4‑chloro (Bp 300.3 °C) isomers . These differences can be exploited to assess chromatographic separation conditions, volatility in vacuum operations, and formulation compatibility, making procurement of the pure isomer essential for reproducible data generation.

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